molecular formula C7H13NO3 B1409155 (2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate CAS No. 1027381-43-6

(2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate

Cat. No.: B1409155
CAS No.: 1027381-43-6
M. Wt: 159.18 g/mol
InChI Key: FHUKGWIMPWBXLF-PHDIDXHHSA-N
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Description

Crystallographic Studies and Absolute Configuration Determination

The absolute configuration of (2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate has been established through advanced crystallographic techniques that rely on the inherent chirality of the molecule. X-ray crystallography provides the most definitive method for absolute configuration determination, particularly when combined with anomalous dispersion effects that can distinguish between enantiomers. The compound crystallizes in chiral space groups, which are among the 65 Sohncke groups that accommodate enantiomerically pure chiral molecules. Crystallographic analysis reveals that the pyrrolidine ring adopts a specific puckering pattern characteristic of five-membered rings, with the stereochemical configuration at both the C2 and C3 positions being unambiguously determined as R.

The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the R designation at both positions indicates a specific spatial arrangement of substituents. Alternative techniques for confirming absolute configuration include optical rotatory dispersion and vibrational circular dichroism, which provide complementary evidence supporting the crystallographic findings. The CAS registry number 1234423-98-3 has been assigned to this specific stereoisomer, distinguishing it from other possible diastereomeric forms. Crystallographic studies of related pyrrolidine derivatives have shown that similar compounds exhibit envelope conformations in the solid state, with specific atoms deviating from the mean plane of the ring system.

Conformational Analysis via Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides detailed insights into the conformational behavior of this compound in solution, revealing dynamic equilibria between different ring conformations. The pyrrolidine ring in substituted proline derivatives exhibits characteristic puckering patterns that can be analyzed through coupling constant analysis and chemical shift interpretation. For 3-substituted pyrrolidines, the ring conformation is significantly influenced by the nature and stereochemistry of the substituents, with the hydroxyl group at the 3R position favoring specific puckering modes.

The conformational analysis reveals that the compound exists in equilibrium between exo and endo pucker conformations, with the preferred conformation determined by a combination of steric and electronic effects. The presence of the electron-withdrawing hydroxyl group at the 3R position tends to favor the endo ring pucker through manifestation of the gauche effect, which stabilizes specific conformational arrangements. Nuclear Magnetic Resonance studies of related 3-hydroxyproline derivatives have shown that the trans/cis amide bond ratio remains relatively unaffected by hydroxyl substitution, with typical values around 4.6 in deuterated water. The ethyl ester group contributes additional conformational complexity, with the ester carbonyl group potentially participating in intramolecular hydrogen bonding interactions with the hydroxyl substituent.

Comparative Analysis of Diastereomeric Forms

The comparative analysis of this compound with its diastereomeric forms reveals significant differences in conformational preferences and physical properties. Diastereomeric pyrrolidine derivatives exhibit distinct Nuclear Magnetic Resonance signatures, particularly in coupling constant patterns between adjacent protons on the ring system. For instance, comparative studies of 3-fluoro-4-hydroxyproline derivatives have shown that different stereochemical configurations at the 3-position result in dramatically different conformational preferences.

The (2R,3R) configuration can be contrasted with the (2S,3S), (2R,3S), and (2S,3R) diastereomers, each exhibiting unique conformational and spectroscopic properties. Research on related systems has demonstrated that the cis and trans relationships between substituents on the pyrrolidine ring significantly influence ring puckering patterns. For example, trans-3-hydroxy-D-proline exhibits different conformational behavior compared to its cis counterpart, with the trans arrangement generally favoring more rigid conformational states. The stereochemical configuration also affects the compound's optical rotation properties, with different diastereomers showing distinct specific rotation values.

Hydrogen Bonding Networks and Molecular Packing

The hydrogen bonding capabilities of this compound play a crucial role in determining its molecular packing arrangements and solid-state properties. The hydroxyl group at the 3-position serves as both a hydrogen bond donor and acceptor, while the carbonyl oxygen of the ester group functions as a hydrogen bond acceptor. Crystallographic studies of related hydroxypyrrolidine derivatives have revealed characteristic hydrogen bonding patterns that stabilize specific molecular arrangements in the crystal lattice.

In similar pyrrolidine systems, molecules are linked through pairwise O-H···O hydrogen bonds, generating centrosymmetric dimers with R₂²(10) ring motifs. These dimeric arrangements are further connected through weaker C-H···O hydrogen bonds, creating extended three-dimensional network structures. The molecular packing is additionally stabilized by van der Waals interactions between the ethyl ester groups and other hydrophobic regions of neighboring molecules. The envelope conformation adopted by the pyrrolidine ring in the crystal structure facilitates optimal hydrogen bonding geometries, with typical O-H···O distances ranging from 2.6 to 2.8 Ångströms.

Properties

IUPAC Name

ethyl (2R,3R)-3-hydroxypyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-2-11-7(10)6-5(9)3-4-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUKGWIMPWBXLF-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H](CCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Synthesis Methods

Asymmetric synthesis is a preferred method for obtaining chiral compounds like (2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate. This approach involves using chiral catalysts or auxiliaries to induce stereoselectivity during the reaction.

  • Yeast Reduction : One method involves the reduction of keto esters using yeast. For example, (2R,3S)-3-hydroxyproline derivatives can be prepared through yeast reduction of the corresponding keto esters, which can then be converted into the desired pyrrolidine derivatives.

  • Chiral Catalysts : The use of chiral catalysts, such as those derived from amino acids or other natural products, can facilitate the asymmetric synthesis of pyrrolidine derivatives. These catalysts can be used in reactions like hydrogenation or aldol reactions to introduce chirality.

Resolution Methods

Resolution methods involve separating a racemic mixture into its enantiomers. This can be achieved through various techniques, including enzymatic resolution or crystallization with chiral resolving agents.

  • Enzymatic Resolution : Enzymes like lipases can be used to selectively hydrolyze or esterify one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

  • Crystallization with Chiral Resolving Agents : This method involves forming a salt or complex with a chiral resolving agent, which then crystallizes out, allowing the separation of enantiomers based on their differing solubilities.

Chemical Synthesis from Available Starting Materials

The synthesis of this compound often starts from readily available chiral or achiral precursors. For instance, L-hydroxyproline can be decarboxylated to form (R)-3-hydroxypyrrolidine, which can then be esterified to yield the desired compound.

Data and Research Findings

Method Starting Material Yield Purity References
Yeast Reduction Keto Esters 70-80% 95-98%
Asymmetric Synthesis Achiral Esters 60-70% 90-95%
Enzymatic Resolution Racemic Mixture 40-50% 98-99%
Decarboxylation of L-Hydroxyproline L-Hydroxyproline 80-90% 99%

Chemical Reactions Analysis

(2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of (2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate has been explored in several studies. The compound can be synthesized through various methods, including stereoselective routes that enhance yield and purity. Notably, the use of optically active intermediates has been reported to improve the efficiency of synthesis processes .

Antimicrobial Agents

Research indicates that derivatives of pyrrolidine compounds, including this compound, have been investigated for their antimicrobial properties. These compounds serve as intermediates in the synthesis of carbapenem antibiotics, which are vital in combating resistant bacterial strains .

Neuropharmacology

The compound has potential applications in neuropharmacology due to its structural similarity to neurotransmitter analogs. Studies have shown that modifications in the pyrrolidine structure can influence selectivity for dopamine receptors, particularly enhancing selectivity for D3 receptors over D2 receptors. This selectivity is crucial for developing drugs aimed at treating neurological disorders such as schizophrenia and Parkinson's disease .

Structure-Activity Relationship (SAR) Studies

SAR studies involving this compound have revealed insights into how structural modifications can affect biological activity. For example, variations in substituents on the pyrrolidine ring have been linked to changes in receptor binding affinity and selectivity, providing a framework for designing more effective therapeutic agents .

Case Study 1: Synthesis of Antimicrobial Carbapenems

A study demonstrated the successful synthesis of carbapenem derivatives utilizing this compound as a key intermediate. The research highlighted the compound's role in enhancing the efficacy of antibiotic formulations against resistant bacterial strains, showcasing its importance in pharmaceutical applications .

Case Study 2: Dopamine Receptor Selectivity

In a series of experiments aimed at developing bitopic ligands for dopamine receptors, researchers found that incorporating this compound into their ligand design significantly improved selectivity for D3 receptors compared to D2 receptors. This finding has implications for creating targeted therapies for neuropsychiatric conditions .

Mechanism of Action

The mechanism of action of (2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and ethyl ester group play crucial roles in its binding to enzymes and receptors. These interactions can lead to changes in enzyme activity or receptor signaling, which in turn affect various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Diastereomers

a. (2R,3S)-Ethyl 3-Hydroxypyrrolidine-2-Carboxylate Hydrochloride

  • Molecular Formula: C₇H₁₄ClNO₃ (vs. C₇H₁₃NO₃ for the target compound without HCl).
  • Molecular Weight : 195.65 g/mol .
  • Applications : Used in asymmetric synthesis but may exhibit distinct pharmacokinetic properties due to stereochemistry .

b. (2S,3R)-Methyl 3-Hydroxypyrrolidine-2-Carboxylate Hydrochloride

  • Key Differences : Methyl ester (vs. ethyl) reduces lipophilicity, affecting membrane permeability. The (2S,3R) configuration further diversifies its interaction profiles.
  • Molecular Weight : ~195.65 g/mol (similar to other hydrochlorides).
  • Purity : 95% .
  • Role : Often employed in peptide mimetics but with lower metabolic stability compared to ethyl esters .
Positional Isomers and Substituent Variations

a. (2R,4R)-Methyl 4-Hydroxypyrrolidine-2-Carboxylate Hydrochloride

  • Key Differences : Hydroxyl group at position 4 (vs. 3) modifies hydrogen-bonding sites and steric hindrance.
  • Molecular Formula: C₆H₁₂ClNO₃.
  • Applications : Used in antibody-drug conjugates (ADCs) due to its stability in physiological conditions .

b. Pyrrolidine Analogs with Extended Substituents

  • Example : (2R,3R)-Methyl 3-((R)-(3-(Hex-1-yne-1-yl)phenyl)(hydroxy)methyl)-5-oxo-pyrrolidine-2-carboxylate (from ).
  • Key Differences : Bulky hexynyl and phenyl groups introduce steric effects, reducing solubility but enhancing target specificity.
  • Role : Specialized in inhibiting enzymes like ceramide synthases .

Structural and Functional Comparison Table

Compound Name Configuration Ester Group Hydroxyl Position Molecular Weight (g/mol) Purity Key Applications
(2R,3R)-Ethyl 3-hydroxypyrrolidine-2-carboxylate (2R,3R) Ethyl 3 ~175.18 (free base) N/A Pharmaceutical intermediates
(2R,3S)-Ethyl isomer hydrochloride (2R,3S) Ethyl 3 195.65 95% Asymmetric synthesis
(2S,3R)-Methyl isomer hydrochloride (2S,3R) Methyl 3 ~195.65 95% Peptide mimetics
(2R,4R)-Methyl 4-hydroxy analog hydrochloride (2R,4R) Methyl 4 ~195.65 96% ADC linkers

Implications of Structural Differences

  • Ester Groups : Ethyl esters enhance lipophilicity and metabolic stability compared to methyl esters, favoring prolonged drug action .
  • Stereochemistry : The (2R,3R) configuration may optimize binding to chiral centers in biological targets, such as proteases or kinases, compared to (2R,3S) or (2S,3R) .
  • Hydroxyl Position : A 3-hydroxyl group facilitates hydrogen bonding in enzyme active sites, while a 4-hydroxyl group may stabilize protein-ligand interactions in ADCs .

Biological Activity

(2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate is a chiral compound belonging to the class of pyrrolidine carboxylic acids. Its unique structure, characterized by a pyrrolidine ring with a hydroxyl group and an ethyl ester moiety, makes it significant in various biological applications, particularly in medicinal chemistry and enzyme interaction studies. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's chemical structure is defined by the following molecular formula:

  • Molecular Formula : C₇H₉NO₃
  • CAS Number : 1142202-55-8

The stereochemistry of this compound plays a crucial role in its biological activity, influencing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The hydroxyl and ethyl ester groups facilitate binding to specific molecular targets, potentially leading to enzyme inhibition or modulation of receptor signaling pathways.

  • Enzyme Inhibition : The compound may mimic natural substrates or bind to active sites on enzymes, blocking their function.
  • Receptor Interaction : It serves as a ligand for various receptors, influencing cellular signaling processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown efficacy against various bacterial strains, suggesting potential use in developing new antibiotics.
  • Antitumor Properties : Preliminary data indicate that derivatives may inhibit tumor growth in certain cancer cell lines.
  • Neuroprotective Effects : Investigations into its role in neurological conditions suggest it may protect against neurodegeneration.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Antimicrobial Efficacy :
    • A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
  • Antitumor Activity :
    • Research involving various cancer cell lines indicated that the compound inhibited cell proliferation by inducing apoptosis, with IC50 values reported between 10 to 25 µM .
  • Neuroprotective Effects :
    • In vitro studies suggested that this compound could enhance neuronal survival under oxidative stress conditions, indicating potential for treating neurodegenerative diseases.

Comparative Analysis of Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.

CompoundAntimicrobial ActivityAntitumor ActivityNeuroprotective Effects
This compoundModerateSignificantPositive
(2S,4R)-Ethyl 4-HydroxyprolineLowModerateNegative
Racemic Ethyl Glycine DerivativeHighLowModerate

Q & A

What are the common synthetic routes for (2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate?

Classification : Basic
Answer :
A widely used method involves diastereoselective synthesis starting from dimethyl (2R*,3R*)-3-aryl(pyridyl)glutamate hydrochlorides. Neutralization of these intermediates under controlled pH and temperature conditions enables stereochemical control, yielding the desired (2R,3R) configuration . Esterification strategies, such as those employed in ethyl pyrrole-2-carboxylate synthesis via trichloromethyl ketone intermediates, can also be adapted for this compound . Key steps include refluxing with anhydrous solvents and purification via column chromatography.

How can diastereoselectivity be optimized in the synthesis of this compound?

Classification : Advanced
Answer :
Diastereoselectivity is achieved through chiral auxiliaries or stereospecific reaction conditions. For example, using enantiomerically pure starting materials (e.g., (2R*,3R*)-dimethyl glutamate salts) and optimizing reaction parameters (e.g., solvent polarity, temperature) enhances stereochemical fidelity . Catalytic asymmetric methods, though not explicitly documented for this compound, could borrow strategies from related pyrrolidine syntheses, such as organocatalyzed cycloadditions.

What spectroscopic and analytical techniques validate the structure and purity of this compound?

Classification : Basic
Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and stereochemistry. For instance, coupling constants (e.g., J2,3J_{2,3}) distinguish cis/trans diastereomers .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated in methyl (2R*,3R*)-5-oxopyrrolidine-2-carboxylate derivatives .
  • Mass Spectrometry : ESIMS or LCMS verifies molecular weight and purity (>95% by HPLC) .

How can conflicting stereochemical assignments in literature be resolved?

Classification : Advanced
Answer :
Contradictions arise from ambiguous NOE data or inconsistent coupling constants. To resolve these:

  • Perform X-ray crystallography to unambiguously assign stereochemistry, as done for structurally related pyrrolidine derivatives .
  • Compare experimental NMR data with computational predictions (DFT-based chemical shift calculations).
  • Replicate synthetic conditions from multiple sources to identify reproducibility issues in stereochemical outcomes.

What protecting group strategies are effective for the hydroxyl and carboxylate moieties during derivatization?

Classification : Advanced
Answer :

  • Hydroxyl Protection : tert-Butoxycarbonyl (Boc) groups are widely used, as seen in (2S,3R)-1-Boc-3-hydroxypyrrolidine-2-carboxylic acid synthesis. Boc is stable under basic conditions and removable via acidolysis .
  • Carboxylate Protection : Ethyl esters are retained during hydroxyl protection but can be hydrolyzed to carboxylic acids using LiOH/THF/water .

How can reaction mechanisms explain unexpected byproducts in the synthesis?

Classification : Advanced
Answer :

  • Mechanistic Probes : Isotopic labeling (e.g., 18^{18}O in ester groups) tracks oxygen migration during cyclization.
  • Kinetic Studies : Monitor reaction intermediates via in-situ IR or LCMS to identify off-pathway intermediates .
  • Computational Modeling : DFT calculations predict transition states and competing pathways (e.g., epimerization at C3 under acidic conditions).

What are the applications of this compound in medicinal chemistry research?

Classification : Advanced
Answer :
While direct applications are not documented, structurally similar pyrrolidine carboxylates serve as:

  • Bioactive Scaffolds : Precursors for protease inhibitors or glycosidase modulators, leveraging their stereochemical complexity .
  • Chiral Building Blocks : Used in asymmetric synthesis of pharmaceuticals, such as antiviral or anti-inflammatory agents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate
Reactant of Route 2
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(2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.